molecular formula C12H15NO3 B3001922 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid CAS No. 1042413-93-3

1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid

Cat. No. B3001922
CAS RN: 1042413-93-3
M. Wt: 221.256
InChI Key: RUHKUSSRDNLLTL-UHFFFAOYSA-N
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Description

The compound "1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid" is a derivative of azetidine-2-carboxylic acid, which is a naturally occurring azetidine and a known analog of proline, an amino acid that is incorporated into proteins. The methoxyphenyl group attached to the azetidine ring suggests that this compound could be of interest in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides and can be used in drug design .

Synthesis Analysis

The synthesis of related azetidine compounds involves several steps, including the formation of a stabilized benzylic carbocation intermediate under acidic conditions, which can then be reduced or participate in Friedel–Crafts reactions to produce tyrosine mimetics . Another approach to synthesizing azetidine derivatives is the intramolecular alkylation to construct the azetidine ring, as described in the practical asymmetric preparation of azetidine-2-carboxylic acid . Although the specific synthesis of "this compound" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex, with the possibility of cis and trans isomers. For example, the synthesis and X-ray structural investigation of a related compound, 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, revealed that it crystallizes in a monoclinic system and the solid-state structure was compared with the structure found from NMR studies in solution . This suggests that detailed structural analysis, including X-ray crystallography and NMR, would be necessary to fully understand the molecular structure of "this compound".

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions. The stabilized benzylic carbocation intermediates formed under acidic conditions can be involved in intramolecular or intermolecular Friedel–Crafts reactions . Additionally, the synthesis of novel azetidine derivatives often involves reactions with different aromatic aldehydes or chloro acetyl chloride in the presence of triethyl amine . These reactions are crucial for the modification of the azetidine ring and the introduction of various functional groups that can alter the compound's chemical properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as "this compound", would likely include a high degree of stability due to the presence of the azetidine ring. The methoxy and carboxylic acid functional groups would contribute to the compound's solubility in organic solvents and possibly in water, depending on the pH. The presence of these functional groups could also influence the compound's acidity and basicity, as well as its ability to form hydrogen bonds and participate in further chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid and its derivatives have been a subject of interest in synthetic chemistry. Studies have focused on the synthesis and functional derivatives of azetidines, which includes the conversion of methyl 1-tosylazetidine-2-carboxylate to corresponding carboxylic acid and carbinol (Chen, Sanjiki, Kato, & Ohta, 1967). Additionally, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, has been reported. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation (Soriano, Podraza, & Cromwell, 1980).

Biological Applications

In biological research, azetidine derivatives have been evaluated for their potential as GABA-uptake inhibitors. Azetidine derivatives substituted with acetic acid or carboxylic acid function have been studied for their affinity to GAT-1 and GAT-3 transporters, indicating their potential application in neurological research (Faust, Höfner, Pabel, & Wanner, 2010). Furthermore, azetidine-2-carboxylic acid has been used as a proline analog in studying protein conformation and metabolism in plants and bacteria (Verbruggen, van Montagu, & Messens, 1992).

Therapeutic Research

In therapeutic research, the compound has been involved in the discovery of sphingosine-1-phosphate (S1P) receptor agonists, which are relevant for treating autoimmune diseases (Kurata et al., 2017). Additionally, its analog, L-Azetidine-2-carboxylic acid, was studied for its potential in ameliorating hepatic cirrhosis in rats, demonstrating its possible application in liver disease treatment (Rojkind, 1973).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding inhalation of vapour or mist and keeping away from sources of ignition .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research may focus on these areas to further understand and utilize this compound.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-10-4-2-9(3-5-10)8-13-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHKUSSRDNLLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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